[5-Bromo-2-(difluoromethoxy)phenyl][4-(2-fluorobenzyl)piperazin-1-yl]methanone
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Overview
Description
[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound with a molecular formula of C19H18BrF3N2O2. This compound is characterized by the presence of bromine, fluorine, and piperazine moieties, making it a versatile molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Difluoromethoxylation: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Piperazine Derivatization: The piperazine ring is attached to the phenyl ring through a nucleophilic substitution reaction with 2-fluorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [5-Bromo-2-chlorophenyl][4-fluorophenyl]methanone
- [5-Bromo-2-(difluoromethoxy)phenyl]methanamine
- [5-Bromo-2-(difluoromethoxy)pyridine]
Uniqueness
[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is unique due to its combination of bromine, fluorine, and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18BrF3N2O2 |
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Molecular Weight |
443.3 g/mol |
IUPAC Name |
[5-bromo-2-(difluoromethoxy)phenyl]-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H18BrF3N2O2/c20-14-5-6-17(27-19(22)23)15(11-14)18(26)25-9-7-24(8-10-25)12-13-3-1-2-4-16(13)21/h1-6,11,19H,7-10,12H2 |
InChI Key |
LSIUUPFKYMBIBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=C(C=CC(=C3)Br)OC(F)F |
Origin of Product |
United States |
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